Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 3-Bromoimidazo[1,2-a]pyrazin-8-amine has emerged as a compound of interest, particularly in the context of drug discovery and development. The synthesis and application of imidazo[1,2-a]pyrazine derivatives have been explored in various studies, revealing their potential in treating a range of conditions, from cancer to cardiovascular diseases1 2 5 6.
In medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a key feature in many drugs, with various derivatives synthesized for their therapeutic potential. These compounds have been investigated for their antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties, among others3. The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting the industrial applicability of this scaffold in drug synthesis4.
In cancer research, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated against A549 lung cancer cells. Some of these compounds have shown significant inhibitory effects on cell growth, with the potential to modulate autophagy5. The discovery of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors also underscores the relevance of this scaffold in developing targeted therapies for oncological applications6.
The imidazo[1,2-a]pyrazine derivatives have also been explored for their analgesic activity, with some compounds exhibiting remarkable effects in mice. Additionally, these compounds have shown moderate hypotensive, bradycardiac, anti-inflammatory, and antiplatelet activities, suggesting their potential in cardiovascular therapy7.
The compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. The molecular formula for 3-Bromoimidazo[1,2-a]pyrazin-8-amine is with a molecular weight of approximately 214.02 g/mol. The compound is cataloged in several chemical databases, including PubChem (CID 10398290) and BenchChem, where it is listed under various identifiers and structural representations .
The synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Other synthetic routes may involve different bromination techniques or variations in reaction conditions to optimize yield and purity .
The molecular structure of 3-Bromoimidazo[1,2-a]pyrazin-8-amine can be described as follows:
The canonical SMILES notation for this compound is C1=CN2C(=CN=C2C(=O)N1)Br
, which provides insight into its connectivity and functional groups .
3-Bromoimidazo[1,2-a]pyrazin-8-amine is known for its reactivity in various chemical transformations:
The mechanism of action for compounds like 3-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that derivatives of this compound may act as antagonists for adenosine receptors, particularly A2A receptors, which are implicated in various physiological processes including neurotransmission and immune response modulation. The binding affinity and selectivity can be influenced by substituents on the imidazo[1,2-a]pyrazine core .
The physical and chemical properties of 3-Bromoimidazo[1,2-a]pyrazin-8-amine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
3-Bromoimidazo[1,2-a]pyrazin-8-amine serves as a significant scaffold in drug discovery due to its potential therapeutic applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4